molecular formula C20H16N4O3 B2438682 N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034435-79-3

N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2438682
CAS No.: 2034435-79-3
M. Wt: 360.373
InChI Key: FKVYTTTXAGIOGP-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that features a bipyridine moiety linked to a benzoxazole derivative

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or photophysical properties.

Biology and Medicine

    Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in the field of oncology and antimicrobial research.

    Biological Probes: It can be used as a fluorescent probe in biological imaging due to its potential photophysical properties.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as enhancing thermal stability or introducing specific functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps:

  • Formation of the Bipyridine Moiety: : The bipyridine unit can be synthesized through a coupling reaction of pyridine derivatives. Common methods include the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

  • Synthesis of Benzoxazole Derivative: : The benzoxazole ring is often formed via a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under dehydrating conditions.

  • Linking the Two Units: : The final step involves the formation of the acetamide linkage. This can be achieved by reacting the bipyridine derivative with the benzoxazole derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the bipyridine moiety, which can be oxidized to form N-oxides.

  • Reduction: : Reduction reactions can target the oxo group in the benzoxazole ring, potentially converting it to a hydroxyl group.

  • Substitution: : The bipyridine and benzoxazole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Various substituted bipyridine and benzoxazole derivatives.

Mechanism of Action

The mechanism by which N-([2,3’-bipyridin]-5-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exerts its effects depends on its application:

    Catalysis: As a ligand, it coordinates with metal centers, altering their electronic properties and facilitating catalytic cycles.

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The bipyridine moiety can intercalate with DNA, while the benzoxazole ring can interact with proteins.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.

    Benzoxazole: A core structure in many biologically active compounds.

    N-(2-pyridylmethyl)acetamide: A related compound with a simpler structure.

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is unique due to the combination of the bipyridine and benzoxazole moieties, which confer distinct electronic and steric properties. This makes it particularly versatile in forming complexes with metals and interacting with biological targets.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c25-19(13-24-17-5-1-2-6-18(17)27-20(24)26)23-11-14-7-8-16(22-10-14)15-4-3-9-21-12-15/h1-10,12H,11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVYTTTXAGIOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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